1-(2-Hydroxyethyl)piperidin-3-ol
Overview
Description
1-(2-Hydroxyethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyethyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyethyl)piperidin-3-ol can be synthesized through various methods. One common approach involves the reaction of piperidine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. Another method includes the reduction of 1-(2-hydroxyethyl)piperidin-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)piperidin-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted piperidine derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
1-(2-Hydroxyethyl)piperidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperidine: Similar structure but lacks the hydroxyl group on the piperidine ring.
2-Piperidinoethanol: Another related compound with a different substitution pattern.
Uniqueness
1-(2-Hydroxyethyl)piperidin-3-ol is unique due to the presence of both the hydroxyethyl group and the hydroxyl group on the piperidine ring. This dual functionality enhances its versatility in synthetic applications and its potential biological activity .
Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-4-8-3-1-2-7(10)6-8/h7,9-10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZDZGVPMIOGSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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